N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-N-methylmethanesulfonamide
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Overview
Description
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-N-methylmethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a methyl group, along with a methanesulfonamide group. Its intricate structure makes it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs, agrochemicals, and materials.
Chemistry: It can be used as a building block in the synthesis of more complex molecules. Biology: Its biological activity can be explored for potential therapeutic uses. Medicine: It may serve as a lead compound in drug discovery and development. Industry: It can be utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Thiazole Derivatives: These compounds share structural similarities with oxazole derivatives and are known for their biological activity.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological properties.
Uniqueness: N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-N-methylmethanesulfonamide stands out due to its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-9-13(10-4-6-11(14)7-5-10)19-12(15-9)8-16(2)20(3,17)18/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWKUPGFQLRJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN(C)S(=O)(=O)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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